Product packaging for Caprazene 45(Cat. No.:CAS No. 737759-36-3)

Caprazene 45

Cat. No.: B1265182
CAS No.: 737759-36-3
M. Wt: 688.7 g/mol
InChI Key: RQVDLVWYEOCAJE-KDHSHZOVSA-N
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Description

Caprazene 45, also widely referenced in literature as CPZEN-45, is a semi-synthetic nucleoside antibiotic derived from the caprazamycin complex, which is isolated from Streptomyces sp. . This compound is a promising investigational agent for tuberculosis (TB) research, demonstrating potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis , including multidrug-resistant (MDR) and extensively drug-resistant (XDR) forms . Its primary mechanism of action is the inhibition of bacterial translocase I (MraY), a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall . In vitro studies have established a minimum inhibitory concentration (MIC) of 1.56 µg/mL against M. tuberculosis H37Rv and 6.25 µg/mL against an MDR strain . Preclinical in vivo efficacy has been shown in mouse models of acute TB, where subcutaneous administration resulted in a reduction of bacterial burden in the lungs . Recent pharmacokinetic research highlights the potential of inhaled dry powder formulations, which offer faster absorption, longer half-life in plasma, and higher bioavailability compared to subcutaneous administration, enabling direct targeted delivery to the primary site of infection in the lungs . This compound is supplied for research purposes to support the development of new therapeutic strategies against tuberculosis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H44N6O11 B1265182 Caprazene 45 CAS No. 737759-36-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

737759-36-3

Molecular Formula

C32H44N6O11

Molecular Weight

688.7 g/mol

IUPAC Name

(2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-(4-butylphenyl)-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxamide

InChI

InChI=1S/C32H44N6O11/c1-4-5-6-16-7-9-17(10-8-16)34-28(44)18-11-13-36(2)21(29(45)37(18)3)26(49-31-25(43)22(40)19(15-33)47-31)27-23(41)24(42)30(48-27)38-14-12-20(39)35-32(38)46/h7-12,14,19,21-27,30-31,40-43H,4-6,13,15,33H2,1-3H3,(H,34,44)(H,35,39,46)/t19-,21+,22-,23+,24-,25-,26+,27+,30-,31+/m1/s1

InChI Key

RQVDLVWYEOCAJE-KDHSHZOVSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CCN(C(C(=O)N2C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CCN([C@H](C(=O)N2C)[C@@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CN)O)O)C

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CCN(C(C(=O)N2C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C

Synonyms

CPZEN-45

Origin of Product

United States

Preparation Methods

Strain Optimization and Fermentation Conditions

Industrial partners, including Hisun Pharmaceuticals and the Institute for Microbial Chemistry (IMC), have employed classical mutagenesis and genomic engineering to improve CPZ production. A key advancement involved the "ZouA method," which increases the copy number of the caprazamycin biosynthetic gene cluster to 30 copies per genome, resulting in a fivefold increase in titers compared to the parent strain. Fermentation is conducted in optimized media containing carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal), and trace minerals, with pH maintained at 6.8–7.2 and temperatures at 28–30°C.

Extraction and Acidic Hydrolysis to Caprazene

Crude caprazamycins are extracted from the fermentation broth using organic solvents such as dichloromethane or methanol. The mixture is then subjected to acidic hydrolysis with aqueous acetic acid (80% v/v) at 70°C for 3 hours, cleaving the ester-linked alkyl side chains and forming caprazene, the core structure of CPZEN-45. This step achieves a 64% yield after crystallization from water-acetone.

Table 1: Key Parameters for Caprazene Production

Parameter Value/Description Source
Starting Material Caprazamycins A–G mixture
Hydrolysis Reagent 80% aqueous acetic acid
Reaction Temperature 70°C
Reaction Time 3 hours
Crystallization Solvent Water-acetone (1:1)
Yield 64%

Chemical Modification of Caprazene to CPZEN-45

Caprazene lacks inherent antibacterial activity due to its high polarity. To address this, lipophilic side chains are introduced at the carboxyl group of the diazepinone ring, enhancing membrane permeability and target binding.

Protection of the Primary Amino Group

The primary amino group on the D-ribose moiety is protected using di-t-butyl dicarbonate (Boc₂O) in a water-dioxane mixture with triethylamine as a base. This forms 5′′-N-Boc-caprazene, which is isolated as a triethylamine addition salt.

Coupling with Lipophilic Amines

The carboxyl group is activated using bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) and coupled with tetradecylamine (C₁₄H₂₉NH₂) in tetrahydrofuran (THF). This step introduces a myristoyl chain, critical for antibacterial activity. Deprotection of the Boc group with trifluoroacetic acid (TFA) yields CPZEN-45 as a bis-TFA salt, which is subsequently converted to the monohydrochloride form for improved stability.

Table 2: Synthetic Steps for CPZEN-45

Step Reagents/Conditions Yield Source
Boc Protection Boc₂O, Et₃N, H₂O-dioxane 92%
Amide Coupling BOP-Cl, C₁₄H₂₉NH₂, THF 61%
Deprotection 80% TFA in MeOH 59%
Salt Formation HCl in i-PrOH 95%

Industrial-Scale Process Optimization

Fermentation Scale-Up

Hisun Pharmaceuticals scaled fermentation to produce 500 g of CPZEN-45 per batch by optimizing aeration, agitation, and nutrient feeding strategies. Genome sequencing of production strains identified over 600 mutations in derivative strains, enabling targeted improvements in caprazamycin biosynthesis.

Synthetic Process Refinements

Cambrex, a contract development and manufacturing organization (CDMO), implemented several optimizations:

  • Solvent Selection : Replaced dichloromethane with ethyl acetate for intermediate extraction to reduce toxicity.
  • Crystallization Control : Adjusted water-acetone ratios and cooling rates to enhance caprazene crystal purity.
  • Salt Conversion : Introduced ion-exchange resins to convert the deliquescent di-HCl salt to the stable monohydrochloride form.

Analytical and Quality Control Methods

Chromatographic Purity Assessment

Ultra-performance liquid chromatography (UPLC) with charged aerosol detection (CAD) is employed to monitor reaction intermediates. A stability-indicating method using a C18 column and acetonitrile-water gradients (0.1% formic acid) resolves CPZEN-45 from degradation products.

Spectroscopic Characterization

  • ESI-MS : m/z 753.4 (M+H)⁺ for CPZEN-45.
  • ¹H NMR : Key signals include δ 0.86 (t, J = 7 Hz, CH₃(CH₂)₁₃–) and δ 5.55 (s, 1′-H of uridine).

Chemical Reactions Analysis

CPZEN-45 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically analogs of CPZEN-45 with modified structures and potentially enhanced biological activities .

Scientific Research Applications

Antimycobacterial Activity

CPZEN-45 exhibits potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL against the H37Rv strain and 6.25 µg/mL against multidrug-resistant strains . Its efficacy extends to both replicating and non-replicating bacteria, suggesting potential effectiveness against latent TB infections .

Case Study: Efficacy in Animal Models

In preclinical studies using mouse models, CPZEN-45 demonstrated significant reductions in bacterial load in the lungs of infected mice. Specifically, studies showed a 1-1.5 log colony-forming unit (cfu) reduction in lung tissue when administered subcutaneously . This highlights CPZEN-45's potential role in treating TB, particularly in cases resistant to standard therapies.

Combination Therapies

Research indicates that CPZEN-45 may enhance treatment outcomes when used in combination with other antitubercular drugs. In vitro studies suggest an additive effect when combined with existing antibiotics, which may help mitigate the rapid development of resistance often observed with monotherapy .

Case Study: Spray-Dried Combination Formulations

A notable application involves the development of a spray-dried combination of CPZEN-45 with capreomycin. This formulation aims to improve pulmonary delivery and therapeutic efficacy against drug-resistant TB. The combination has shown moderate affinity for mucin, indicating that it remains bioavailable for therapeutic action within the lungs .

Pharmacokinetics and Delivery Methods

Pharmacokinetic studies have revealed that CPZEN-45 has favorable absorption characteristics when administered via inhalation compared to subcutaneous or intravenous routes. Specifically, passive inhalation resulted in higher concentrations of the drug in plasma and lung tissues over extended periods, maintaining therapeutic levels longer than other administration methods .

Summary of Pharmacokinetic Findings

Administration RouteCmax (µg/mL)Half-Life (h)Bioavailability (%)
Passive Inhalation6.632.0667.78
Subcutaneous-0.7667.78
Intravenous---

This data suggests that inhalation may be the preferred route for delivering CPZEN-45 effectively to target sites within the lungs.

Comparison with Similar Compounds

Therapeutic Profile :

  • Activity : CPZEN-45 exhibits potent activity against drug-sensitive and multidrug-resistant (MDR) Mtb strains (MIC: 1.56 µg/mL for H37Rv; 6.25 µg/mL for MDR-TB) . It is also effective against Mycobacterium avium complex (MAC) and M. avium subsp. paratuberculosis .
  • Selectivity: Demonstrates minimal hemolytic effects (≤12.5 µg/mL) and high water solubility (>200 mg/mL as a trifluoroacetate salt), making it suitable for intravenous administration .
  • In Vivo Efficacy : Shows therapeutic efficacy in murine models of acute and extensively drug-resistant (XDR) tuberculosis, achieving 1–1.5 log CFU reduction in lung bacterial loads .

Comparison with Similar Compounds

Caprazamycin B (CPZ-B)

Structural & Functional Differences :

  • Target : Inhibits translocase I (MurX) in peptidoglycan biosynthesis .
  • Efficacy : Active against Mtb (MIC: 0.78–3.13 µg/mL) and Gram-positive bacteria (e.g., Staphylococcus aureus), but ineffective against most Gram-negative pathogens .
  • Limitations : Poor water solubility and complex isolation from CPZ mixtures due to variable fatty acid side chains .
Parameter CPZEN-45 CPZ-B
Target WecA Translocase I (MurX)
MIC (Mtb H37Rv) 1.56 µg/mL 0.78–3.13 µg/mL
Water Solubility >200 mg/mL Low
Hemolysis ≤12.5 µg/mL Not reported

Other Caprazene Derivatives

CPZEN-48 (4d) and CPZEN-51 (4g)

  • Structural Features : Anilide derivatives with longer alkyl or oxygen-containing side chains .
  • Activity : Superior potency against Mtb and MAC compared to CPZ-B (MIC: ≤1.56 µg/mL) but higher hemolytic effects (≥50 µg/mL) .

Alkylamide Derivatives (e.g., 3j)

  • Activity : Optimal efficacy with 11–15 carbon side chains (MIC: 1.56 µg/mL for Mtb) but variable hemolysis depending on chain length and saturation .

Translocase I Inhibitors: Liposidomycins and Mureidomycins

  • Liposidomycins : Natural nucleoside antibiotics inhibiting translocase I. Deacylated derivatives (e.g., caprazene) show 200-fold reduced activity compared to parent compounds .
Compound Target MIC (Mtb H37Rv) Key Limitation
CPZEN-45 WecA 1.56 µg/mL Preclinical stage
Liposidomycin B Translocase I 0.1–0.5 µg/mL Low solubility
Mureidomycin A Translocase I >10 µg/mL Narrow spectrum

Other Preclinical Anti-TB Agents

  • BTZ043: Benzothiazinone inhibiting decaprenylphosphoryl-β-D-ribose oxidase (DprE1) with sub-µg/mL MICs but requiring redox activation .
  • SQ641 (Capuramycin) : Inhibits translocase I; MIC: 0.5–2 µg/mL but with nephrotoxicity concerns .

Q & A

Q. What is the primary mechanism of action of Caprazene 45 (CPZEN-45) against Mycobacterium tuberculosis?

this compound targets the enzyme WecA (GlcNAc-1-phosphate transferase), which catalyzes the first step in synthesizing the mycobacterial cell wall core. Inhibition of WecA disrupts arabinogalactan biosynthesis, leading to cell wall destabilization and bacterial death . Methodologically, this mechanism was identified through enzymatic inhibition assays and structural analysis of CPZEN-45 derivatives compared to parent caprazamycins.

Q. How does the structural modification of caprazene to CPZEN-45 enhance its antitubercular activity?

The addition of a 4-butylanilide group to caprazene (derived from caprazamycin via acid hydrolysis) improves lipid solubility and target binding affinity. Structural comparisons via NMR and mass spectrometry revealed that this modification optimizes interactions with WecA’s active site, enhancing inhibitory potency . Researchers should employ comparative structural analysis (e.g., X-ray crystallography or molecular docking) to validate such modifications.

Q. What preclinical models are used to evaluate CPZEN-45’s efficacy, and what parameters are critical for reproducibility?

Murine models of tuberculosis infection are standard, with metrics including bacterial load reduction (CFU counts), histopathological analysis of lung tissue, and toxicity profiling (e.g., liver/kidney function tests). To ensure reproducibility, studies must standardize inoculation doses, treatment regimens, and control groups (e.g., untreated and positive controls like isoniazid) .

Q. What statistical tools are recommended for analyzing CPZEN-45’s dose-response data in in vitro assays?

Non-linear regression models (e.g., log-dose vs. response curves) and IC50/EC50 calculations using software like GraphPad Prism or R are standard. For comparative studies, ANOVA with post-hoc tests (e.g., Tukey’s HSD) should be applied to assess significance across multiple groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in CPZEN-45’s efficacy data between in vitro and in vivo studies?

Discrepancies often arise from differences in drug bioavailability or host-pathogen interactions. Methodological solutions include:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro MIC values with in vivo drug exposure .
  • Using genetically modified mycobacterial strains (e.g., WecA overexpression) to confirm target-specific effects .
  • Triangulating data with transcriptomic or proteomic profiling of bacterial responses .

Q. What experimental strategies optimize CPZEN-45’s synthesis and purity for reproducibility in academic labs?

  • Synthesis : Follow caprazamycin hydrolysis protocols (0.1N HCl, 40°C, 2 hrs) to yield caprazene, then conjugate with 4-nitrobutylaniline via carbodiimide-mediated coupling .
  • Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., absence of residual solvent peaks).
  • Documentation : Provide detailed spectral data and reaction yields in supplementary materials, adhering to journal guidelines like the Beilstein Journal of Organic Chemistry .

Q. How can researchers design a robust study to compare CPZEN-45’s efficacy with other WecA inhibitors (e.g., BTZ043)?

  • Experimental Design : Use a head-to-head comparison in both in vitro (MIC assays) and in vivo (murine models) settings.
  • Controls : Include vehicle controls and a reference drug (e.g., isoniazid).
  • Metrics : Assess bacterial kill kinetics, resistance emergence rates, and cytotoxicity (e.g., HEK293 cell viability assays).
  • Statistical Power : Predefine sample sizes using power analysis (α=0.05, β=0.2) to ensure detectability of differences .

Q. What methodologies validate WecA as the primary target of CPZEN-45 in mycobacteria?

  • Genetic Knockout : Compare CPZEN-45’s activity against wild-type vs. WecA-deficient M. tuberculosis strains.
  • Enzymatic Assays : Measure UDP-GlcNAc incorporation into lipid-linked cell wall precursors in presence/absence of CPZEN-45 .
  • Resistance Mutations : Sequence clinical isolates with reduced CPZEN-45 susceptibility to identify WecA mutations .

Q. How should researchers address CPZEN-45’s stability issues in long-term in vivo studies?

  • Formulation : Use lyophilized CPZEN-45 reconstituted in DMSO/PBS (≤0.1% final concentration) to prevent aggregation.
  • Storage : Maintain at -80°C under argon to avoid hydrolysis.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating CPZEN-45-related research questions?

  • PICO : Define Population (M. tuberculosis strains), Intervention (CPZEN-45 dose), Comparison (standard therapy), Outcome (CFU reduction).
  • FINER : Ensure questions are Feasible (e.g., access to BSL-3 labs), Interesting (novel mechanisms), Novel (vs. existing WecA inhibitors), Ethical (animal welfare compliance), and Relevant (drug-resistant TB focus) .

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